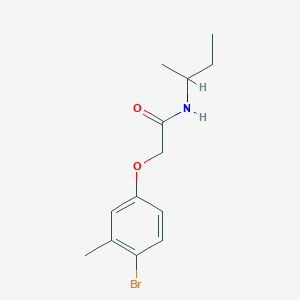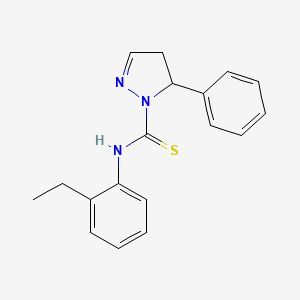![molecular formula C22H25IN4O2S B4097091 2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide](/img/structure/B4097091.png)
2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide
Descripción general
Descripción
2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include an iodine atom, a piperazine ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Amidation: The formation of the benzamide moiety is accomplished by reacting the iodinated benzene derivative with an appropriate amine under acidic or basic conditions.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the amine group of the piperazine reacts with the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the thiocarbamoyl group.
Hydrolysis: The amide and thiocarbamoyl groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
The major products formed from these reactions include substituted benzamides, thiocarbamates, and various piperazine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent. Its structural features make it a candidate for drug development targeting various diseases.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and cellular processes.
Material Science: Its unique structural properties are explored for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response. Its interaction with these pathways can lead to therapeutic effects in various diseases.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with 2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide and is also investigated for its anti-tubercular activity.
4-Iodo-N-(2-propynyl)benzamide: Another similar compound with an iodine atom and benzamide moiety, used in early discovery research.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its potential as a multi-target agent in medicinal chemistry and its diverse applications in scientific research highlight its significance.
Propiedades
IUPAC Name |
2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25IN4O2S/c1-15(2)21(29)27-13-11-26(12-14-27)17-9-7-16(8-10-17)24-22(30)25-20(28)18-5-3-4-6-19(18)23/h3-10,15H,11-14H2,1-2H3,(H2,24,25,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYRDJUVUOKWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25IN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4097014.png)
![N-[4-(1-benzoylpropoxy)phenyl]-4-chlorobenzamide](/img/structure/B4097022.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4097030.png)

![5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B4097051.png)
![2-[(3-chlorophenyl)thio]-N-1-naphthylacetamide](/img/structure/B4097052.png)
![7-(4-chlorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4097056.png)
![2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4097060.png)
![2-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4097066.png)

![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4097087.png)
![2-({5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4097089.png)
![2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide](/img/structure/B4097092.png)
![6-amino-3-(4-methoxyphenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4097096.png)
